

VU0467319 solubility and formulation challenges

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Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161

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VU0467319 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of **VU0467319**, a selective M1 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **VU0467319**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **VU0467319**.^[1] It is advisable to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.^[1]

Q2: How should I store stock solutions of **VU0467319**?

A2: Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[1]

Q3: Can I dissolve **VU0467319** directly in aqueous buffers or media?

A3: Direct dissolution in aqueous solutions is challenging due to the compound's modest aqueous solubility.^[2] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.

Q4: What is the recommended method for preparing **VU0467319** for in vivo oral administration?

A4: For oral gavage in animal studies, **VU0467319** has been successfully formulated as a microsuspension in 20% (w/v) Hydroxypropyl- β -cyclodextrin (HPBCD) in sterile water.[\[2\]](#)[\[3\]](#)

Q5: Is **VU0467319** brain penetrant?

A5: Yes, **VU0467319** is a highly brain-penetrant M1 PAM.[\[3\]](#)[\[4\]](#) In rodents, it has shown favorable plasma-to-brain partitioning.[\[2\]](#)[\[3\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer	The concentration of VU0467319 in the final aqueous solution exceeds its solubility limit.	<ul style="list-style-type: none">- Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.- Lower the final concentration of VU0467319.- Employ the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD or HPBCD).^[1]^[3]- Gentle warming and/or sonication may aid in dissolution, but monitor for compound stability.^[1]
Inconsistent experimental results in vitro	<ul style="list-style-type: none">- Degradation of the compound in stock solution.- Inaccurate concentration due to incomplete dissolution.- Variability in DMSO quality (hygroscopic).	<ul style="list-style-type: none">- Prepare fresh stock solutions more frequently.- Ensure complete dissolution of the solid compound in DMSO; ultrasonic and warming to 60°C can be applied.^[1]- Use newly opened, high-purity, anhydrous DMSO for stock preparation.^[1]
Low or variable oral bioavailability in vivo	Poor absorption due to low aqueous solubility.	<ul style="list-style-type: none">- Formulate VU0467319 as a suspension or microsuspension using vehicles like 20% HPBCD or 20% SBE-β-CD in saline to improve solubility and absorption.^[1]^[2]^[3]- Ensure the formulation is homogenous before each administration.
Difficulty dissolving solid VU0467319 in DMSO	The compound may require energy to overcome crystal lattice forces.	<ul style="list-style-type: none">- Apply ultrasonic and/or gentle warming (up to 60°C) to facilitate dissolution in DMSO.^[1]

Data Presentation: Solubility & Formulation

Table 1: VU0467319 Solubility Data

Solvent	Concentration	Method/Notes
DMSO	50 mg/mL (128.08 mM)	Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[1]
FaSSIF (Fasted State Simulated Intestinal Fluid)	7 µM	Modest solubility.[2]
SGF (Simulated Gastric Fluid)	36 µM	Modest solubility.[2]
Water	Insoluble	Generally considered insoluble for direct preparation.[5]

Table 2: Example Formulations for Preclinical Studies

Study Type	Formulation Vehicle	Preparation Notes
In Vitro	DMSO	Primary stock solution.[1]
In Vivo (Oral Gavage)	20% (w/v) HPBCD in sterile water	Formulated as a microsuspension.[2][3]
In Vivo (General)	10% DMSO, 90% (20% SBE-β-CD in Saline)	A method to prepare a clear solution of ≥ 5 mg/mL.[1]
In Vivo (Potential)	PEG300/PEG400, Corn Oil	Listed as potential solvents, specific ratios with DMSO may be required.[1]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

- Weigh the desired amount of **VU0467319** solid.

- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
- To aid dissolution, the mixture can be subjected to sonication and/or gentle warming (up to 60°C).[1]
- Vortex until the solution is clear and all solid has dissolved.
- Store the stock solution appropriately (-20°C for 1 month, -80°C for 6 months).[1]

Protocol 2: Formulation for In Vivo Oral Administration (Microsuspension)

- Prepare a 20% (w/v) solution of HPBCD in sterile water. For example, dissolve 2g of HPBCD in a final volume of 10mL of sterile water.
- Calculate the required amount of **VU0467319** for the desired dose and concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose at 10 mL/kg).[2][3]
- Weigh the **VU0467319** and add it to the 20% HPBCD solution.
- Vortex and/or sonicate the mixture to create a homogenous microsuspension.
- It is recommended to prepare this formulation fresh on the day of the experiment.[1]

Protocol 3: Formulation for In Vivo Administration (Clear Solution)

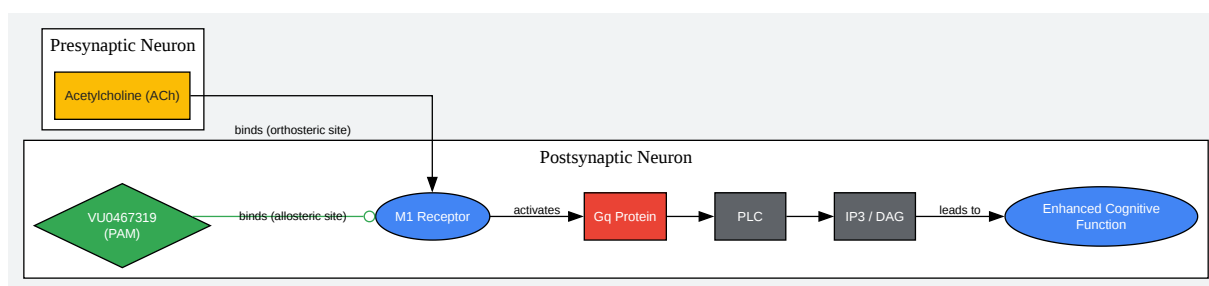
This protocol yields a clear solution of at least 5 mg/mL.[1]

- Prepare a 50 mg/mL stock solution of **VU0467319** in DMSO as described in Protocol 1.
- Prepare a 20% SBE- β -CD solution in saline.
- To prepare a 1 mL working solution, add 100 μ L of the 50 mg/mL DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline.

- Mix thoroughly. This results in a final vehicle composition of 10% DMSO and 90% (20% SBE- β -CD in Saline).[1]
- This working solution should be prepared fresh for use on the same day.[1]

Visualizations

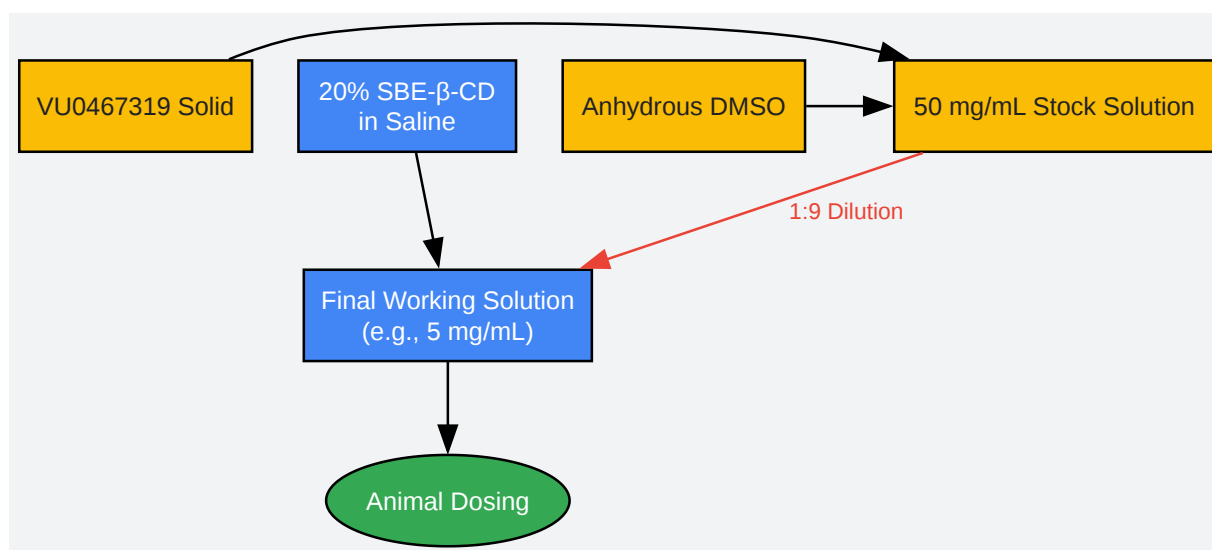
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Caption: Mechanism of **VU0467319** as a Positive Allosteric Modulator (PAM) of the M1 Receptor.

Experimental Workflow



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Caption: Workflow for preparing a clear in vivo formulation of **VU0467319**.

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